N-cyclopentyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O/c1-2-25-17-15(21-22-25)16(18-12-19-17)24-9-7-23(8-10-24)11-14(26)20-13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZGFYFMOKRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CCCC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities by interacting with various enzymes and receptors. This interaction can lead to changes in the function of these targets, which can result in various biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities associated with triazole compounds, it is likely that this compound has multiple effects at the molecular and cellular level.
Biological Activity
N-cyclopentyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (CAS Number: 1060205-05-1) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group, a piperazine moiety, and a triazolo-pyrimidine unit. Its molecular formula is with a molecular weight of 306.39 g/mol. The structural complexity suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While precise methodologies are not extensively documented in the literature, similar compounds have been synthesized through the reaction of substituted piperazines with triazole derivatives under controlled conditions.
Antitumor Activity
Research has indicated that compounds with structural similarities to this compound exhibit notable antitumor properties. For instance:
- Cell Viability Assays : Compounds in related studies demonstrated significant inhibition of cell viability in various cancer cell lines. For example, one study reported IC50 values for similar compounds against MCF-7 breast cancer cells ranging from 5.56 μM to 11.79 μM .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 8b | 5.56 | MCF-7 |
| 10b | 11.79 | MCF-7 |
| 10d | 8.57 | MCF-7 |
Antibacterial and Antifungal Activity
N-cyclopentyl derivatives have also been evaluated for their antibacterial and antifungal properties. In studies involving related compounds:
- Antifungal Testing : Some derivatives showed significant activity against clinical isolates of Candida albicans, with inhibition percentages ranging from 40% to 55% compared to standard antifungal agents like nystatin .
| Pathogen | Compound | Inhibition Zone (mm) |
|---|---|---|
| C. albicans (Clinical) | 8a | 15 |
| C. glabrata (ATCC) | 9c | 20 |
While specific mechanisms for N-cyclopentyl derivatives remain under investigation, compounds with similar structures often act as modulators or inhibitors of key biological pathways involved in cell proliferation and survival. The presence of the triazolo-pyrimidine unit suggests potential interactions with enzymes or receptors that are pivotal in tumor growth and microbial resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole-containing compounds:
- Study on Antitumor Agents : A series of triazole derivatives were synthesized and tested for anticancer activity, revealing promising results against various cancer cell lines .
- Antimicrobial Evaluation : Research indicated that certain piperazine-based compounds exhibited potent antimicrobial activities against both bacterial and fungal pathogens, highlighting their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : In vitro studies have shown that derivatives with triazole rings can demonstrate potent cytotoxic effects against various cancer cell lines. For instance, compounds analogous to N-cyclopentyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide have shown IC50 values as low as 0.39 μM against MCF-7 (breast cancer) cells .
Antiviral Properties
Triazole derivatives are known for their antiviral activities. The mechanism often involves the inhibition of viral replication by targeting viral enzymes or disrupting cellular pathways essential for viral life cycles.
- Case Study : A study focusing on triazole derivatives revealed that specific substitutions enhance antiviral efficacy against retroviruses . This suggests that this compound could be explored for similar applications.
Antimicrobial Activity
The compound's potential antimicrobial properties can be attributed to its triazole structure, which is associated with broad-spectrum antibacterial and antifungal activities.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Utilizing precursors like 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
- Piperazine Functionalization : Introducing the piperazine moiety to enhance biological activity.
- Acetamide Formation : The final step involves acetamide formation through appropriate coupling reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Core Heterocycle Differences: The target compound and ’s analog share the triazolo[4,5-d]pyrimidin core, which contains three nitrogen atoms in the fused heterocyclic system. This contrasts with the pyrazolo[4,3-d]pyrimidin core in ’s compound, which has two nitrogen atoms .
Substituent Variations :
- The cyclopentyl group in the target compound introduces higher lipophilicity compared to the 4-acetylphenyl group in ’s analog. This could improve membrane permeability but reduce aqueous solubility .
- ’s compound features a thioether linkage (SCC(=O)) instead of a piperazinyl group, which may alter metabolic stability and redox sensitivity .
Pharmacological and Physicochemical Implications
Hypothesized Bioactivity:
- The triazolo-pyrimidin scaffold is often associated with adenosine receptor antagonism or kinase inhibition. The cyclopentyl substituent in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the acetylphenyl group .
Physicochemical Properties:
- While experimental data (e.g., solubility, logP) are unavailable in the provided evidence, the cyclopentyl group’s hydrophobicity suggests the target compound may have lower aqueous solubility than its acetylphenyl analog.
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized through sequential triazole ring formation and pyrimidine annulation. A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the triazole ring, followed by cyclization with a pyrimidine precursor . For example, ethyl propiolate reacts with benzyl azides under CuSO₄·5H₂O and sodium ascorbate to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates, which are hydrolyzed to carboxylic acids . Subsequent fusion with a pyrimidine ring typically employs condensation agents like HATU or EDC .
Key Reaction Conditions for Triazole Formation
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide-alkyne cycloaddition | CuSO₄·5H₂O, sodium ascorbate, t-BuOH:H₂O (2:1) | 85–92% | |
| Hydrolysis to carboxylic acid | 4 N NaOH, reflux | 78–85% |
Functionalization at the 7-Position with Piperazine
The piperazine group is introduced at the 7-position of the triazolopyrimidine core via nucleophilic aromatic substitution or palladium-catalyzed coupling. In one method, 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 70–75% yield . Alternatively, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos enables coupling under milder conditions (60°C, 6 hours) with improved regioselectivity .
| Method | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | DMF, 80°C, 12 h | 70% | Moderate | |
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, 60°C, 6 h | 82% | High |
Acetamide Side Chain Installation
The N-cyclopentylacetamide side chain is appended to the piperazine via amide coupling. Activation of 2-chloroacetic acid with HATU and DIPEA facilitates reaction with cyclopentylamine, yielding 2-chloro-N-cyclopentylacetamide . Subsequent displacement of the chloride with piperazine occurs in acetonitrile at 50°C (65–70% yield) . Alternatively, a one-pot strategy using EDC and hydroxybenzotriazole (HOBt) directly couples piperazine to N-cyclopentylglycine, though this method requires stringent pH control .
Optimized Amide Coupling Parameters
Purification and Characterization
Crude product purification involves silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol/water . LC-MS and ¹H-NMR confirm structural integrity, with characteristic signals for the cyclopentyl group (δ 1.5–1.8 ppm, multiplet) and triazolopyrimidine protons (δ 8.2–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₂₆N₈O (calculated [M+H]⁺: 359.22; observed: 359.21) .
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : CuAAC predominantly yields 1,4-regioisomers, but trace 1,5-isomers may require chromatographic removal .
-
Piperazine Solubility : Using polar aprotic solvents (e.g., DMSO) enhances reactivity during substitution reactions .
-
Amide Racemization : Low-temperature coupling (0–5°C) with HATU minimizes epimerization at the acetamide chiral center .
Scale-Up Considerations
Kilogram-scale synthesis employs flow chemistry for the CuAAC step, reducing reaction time from 8 hours to 20 minutes . Continuous extraction and crystallization improve throughput, with overall yields exceeding 60% in pilot batches .
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including cyclocondensation and nucleophilic substitution. For example, triazolo-pyrimidine cores are synthesized under controlled temperatures (0–5°C) using ethanol and piperidine as catalysts, followed by coupling with acetamide derivatives via amide bond formation . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting stoichiometric ratios of intermediates like 3-ethyl-triazolo-pyrimidine and piperazine derivatives.
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazolo-pyrimidine and piperazine rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C30H33N5O6S, MW 591.68) .
- FT-IR for identifying functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹).
Q. How should researchers handle safety and storage of this compound?
Follow protocols for piperazine/acetamide derivatives:
- Use PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in airtight containers at -20°C, away from light and moisture, to prevent degradation .
- In case of exposure, rinse affected areas with water and consult safety data sheets (e.g., H373: repeated exposure may cause organ damage) .
Q. What in vitro assays are used to assess bioactivity?
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases linked to the triazolo-pyrimidine scaffold .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- Replace the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to improve receptor binding.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects and solubility .
- Use molecular docking to predict interactions with target proteins (e.g., kinase domains) .
Q. How to resolve contradictions in bioactivity data across studies?
- Reproducibility checks : Validate assay conditions (e.g., pH, serum concentration).
- Metabolic stability : Compare results in hepatocyte models to rule out false negatives from rapid degradation .
- Orthogonal assays : Confirm activity using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based readouts .
Q. What computational tools predict ADMET properties?
- LogP/LogD analysis : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity (target LogP <5 for oral bioavailability) .
- In silico toxicity : Apply QSAR models to flag potential hepatotoxicity or hERG channel inhibition .
- Solubility prediction : Abraham solvation parameters to optimize co-solvents (e.g., DMSO:PBS ratios) .
Q. What strategies address poor aqueous solubility?
- Salt formation : Use hydrochloride or phosphate salts to enhance ionization.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for improved dispersion .
- Prodrug design : Attach hydrophilic moieties (e.g., glucose) to the acetamide group .
Q. How to ensure regulatory compliance for impurity profiling?
- Follow ICH Q3A/B guidelines to identify and quantify impurities (e.g., residual piperazine intermediates) via LC-MS.
- Use reference standards (e.g., USP-grade) for calibration .
- Document impurity thresholds (e.g., ≤0.15% for genotoxic impurities) .
Q. What advanced techniques validate target engagement in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
